N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-4-(trifluoromethyl)benzamide is a complex organic compound that features a pyrimidine ring, a pyrrolidine ring, and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-4-(trifluoromethyl)benzamide typically involves the reaction of 2-chloropyrimidine with pyrrolidine, followed by further modifications . The reaction conditions often require the use of organometallic catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, methyl chloroacetate, and hydrazine . The reaction conditions often involve specific temperatures, pressures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with methyl chloroacetate followed by hydrazinolysis can yield derivatives containing triazole, oxadiazole, or furan rings .
Scientific Research Applications
N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-4-(trifluoromethyl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it can act as an antagonist of the vanilloid receptor 1 and modulate the insulin-like growth factor 1 receptor . These interactions can lead to the inhibition of various enzymes and pathways involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: Shares the pyrimidine and pyrrolidine rings but lacks the trifluoromethyl group.
6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one: Contains a similar pyrimidine ring but with different substituents.
Uniqueness
N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can enhance its pharmacological properties and stability . This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H22F3N5O |
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Molecular Weight |
441.4 g/mol |
IUPAC Name |
N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C23H22F3N5O/c1-15-27-20(14-21(28-15)31-12-2-3-13-31)29-18-8-10-19(11-9-18)30-22(32)16-4-6-17(7-5-16)23(24,25)26/h4-11,14H,2-3,12-13H2,1H3,(H,30,32)(H,27,28,29) |
InChI Key |
XIPVHFMUZHSDPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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